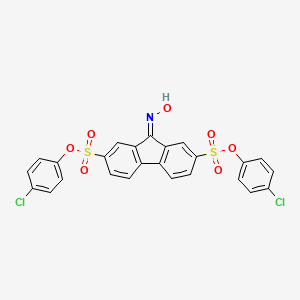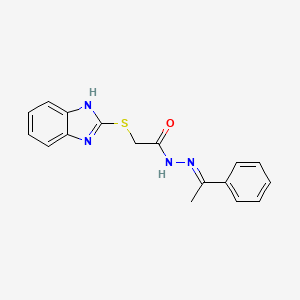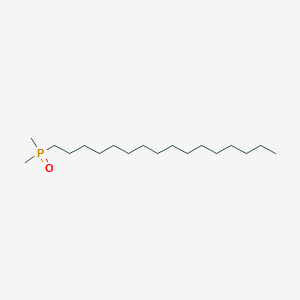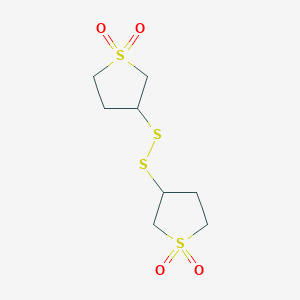
bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a complex organic compound that features a fluorene backbone with sulfonate and hydroxyimino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves the condensation reaction of 9-fluorenone with 4-chlorophenyl sulfonic acid derivatives. The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups . The reaction conditions often include elevated temperatures and the presence of a strong acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate groups.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, amine, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various fluorene-based compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the sulfonate groups can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including anti-cancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-hydroxyphenyl) fluorene: Similar in structure but lacks the sulfonate and hydroxyimino groups.
Bis(4-chlorophenyl) sulfone: Contains sulfone groups instead of sulfonate and hydroxyimino groups.
4,4’-Sulfonyldiphenol: Similar in having sulfonate groups but lacks the fluorene backbone
Uniqueness
Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is unique due to its combination of sulfonate and hydroxyimino groups on a fluorene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C25H15Cl2NO7S2 |
|---|---|
Molekulargewicht |
576.4 g/mol |
IUPAC-Name |
bis(4-chlorophenyl) 9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C25H15Cl2NO7S2/c26-15-1-5-17(6-2-15)34-36(30,31)19-9-11-21-22-12-10-20(14-24(22)25(28-29)23(21)13-19)37(32,33)35-18-7-3-16(27)4-8-18/h1-14,29H |
InChI-Schlüssel |
CQYRFVGAHAQTPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078712.png)
![Diisobutyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078715.png)

![2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B15078731.png)

![2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B15078745.png)


![N-(4-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15078771.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078775.png)
![Allyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078778.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078802.png)
![Allyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078808.png)
![methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15078816.png)
